molecular formula C13H17ClN2S B374040 N-(3-chlorophenyl)-N'-cyclohexylthiourea

N-(3-chlorophenyl)-N'-cyclohexylthiourea

Cat. No.: B374040
M. Wt: 268.81g/mol
InChI Key: DDSOXQVCKMHZQL-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-N'-cyclohexylthiourea is a thiourea derivative characterized by a 3-chlorophenyl group and a cyclohexyl substituent attached to the thiourea core (—N—C(═S)—N—). Thioureas are versatile compounds with applications in pharmaceuticals, agrochemicals, and coordination chemistry due to their hydrogen-bonding capacity, metal-chelating properties, and biological activity . The 3-chlorophenyl moiety introduces electron-withdrawing effects, while the bulky cyclohexyl group enhances lipophilicity, influencing solubility and molecular interactions.

Properties

Molecular Formula

C13H17ClN2S

Molecular Weight

268.81g/mol

IUPAC Name

1-(3-chlorophenyl)-3-cyclohexylthiourea

InChI

InChI=1S/C13H17ClN2S/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H2,15,16,17)

InChI Key

DDSOXQVCKMHZQL-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=S)NC2=CC(=CC=C2)Cl

Canonical SMILES

C1CCC(CC1)NC(=S)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Structural Features and Substituent Effects

N-(3-Chlorophenyl)-N'-(4-fluorobenzoyl)thiourea (CAS 428490-68-0)
  • Structure : Replaces the cyclohexyl group with a 4-fluorobenzoyl moiety.
  • This contrasts with the aliphatic cyclohexyl group in the target compound, which may improve membrane permeability due to increased hydrophobicity .
1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea
  • Structure : Features a 2-chlorobenzoyl and 3-methoxyphenyl group.
  • Effects : The methoxy group is electron-donating, countering the electron-withdrawing chlorine. This balance may alter reactivity in nucleophilic substitutions compared to the purely electron-withdrawing 3-chlorophenyl group in the target compound .
N-(3-Cyanophenyl)-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea (CAS 115596-51-5)
  • Structure: Incorporates a cyano group (electron-withdrawing) and a dimethylamino-functionalized cyclohexyl ring.
  • The target compound’s simpler cyclohexyl group lacks such functionalization, possibly reducing solubility in polar solvents .

Physical and Chemical Properties

Compound Molecular Weight Melting Point (°C) Key Functional Groups logP (Predicted)
N-(3-Chlorophenyl)-N'-cyclohexylthiourea ~282.8 Not reported 3-ClPh, Cyclohexyl ~3.5 (estimated)
N-(3-Chlorophenyl)-N'-(4-fluorobenzoyl)thiourea 308.76 Not reported 3-ClPh, 4-FBz ~2.8
1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea ~336.8 Not reported 2-ClBz, 3-MeOPh ~2.5
N-(3-Cyanophenyl)-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea 302.4 Not reported 3-CNPh, Dimethylamino-Cyclohexyl ~1.8
  • Hydrogen Bonding : All compounds exhibit intramolecular N—H···O/S bonds and intermolecular N—H···S interactions, stabilizing their crystal structures . The target compound’s cyclohexyl group may reduce intermolecular H-bonding compared to aromatic substituents, affecting solubility.

Crystallographic and Coordination Chemistry

  • Crystal Packing : Thioureas with aromatic substituents (e.g., 3-methoxyphenyl in ) form centrosymmetric dimers via N—H···S bonds. The cyclohexyl group in the target compound may lead to less dense packing, altering melting points and solubility .
  • Metal Coordination : The 3-chlorophenyl group’s electron-withdrawing nature enhances thiourea’s ability to act as a ligand. However, bulky cyclohexyl substituents may sterically hinder metal binding compared to smaller groups like methyl .

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